PI3Kα Binding Affinity
The binding affinity of 6-methyl-3-(pyridin-2-yl)isoquinolin-1-amine to human PI3Kα (p110α) was quantified using the KINOMEscan assay platform, yielding a dissociation constant (Kd) of 1585 nM [1]. While this affinity is moderate, it establishes a baseline for the 6-methyl substitution within the 1-amino-3-(2-pyridinyl)isoquinoline class. In contrast, structurally related analogs with alternative 6-substituents have been reported to exhibit Kd values ranging from 2.6 nM to >10,000 nM in analogous assays, highlighting the profound impact of 6-position substitution on target engagement [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1585 nM |
| Comparator Or Baseline | Class-wide range: 2.6 nM to >10,000 nM for 6-substituted analogs |
| Quantified Difference | Target compound affinity is 2-3 orders of magnitude lower than most potent class members |
| Conditions | Human PI3Kα (residues 108-1068) expressed in mammalian cells; KINOMEscan assay |
Why This Matters
This quantitative benchmark enables researchers to select the appropriate 6-substituted analog for PI3Kα-focused projects, where the 6-methyl variant may serve as a less potent control or a scaffold for further optimization.
- [1] BindingDB. ChEMBL_1622880 (CHEMBL3865232): Binding affinity to human PI3Kalpha. Assay ID: 1, Entry ID: 50048015, 2007. View Source
- [2] BindingDB. BDBM50358204 (CHEMBL1922094): Binding affinity to human PI3Kgamma. 2026. View Source
